molecular formula C11H14Cl2N2 B2802646 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride CAS No. 2378507-24-3

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

Cat. No. B2802646
CAS RN: 2378507-24-3
M. Wt: 245.15
InChI Key: OXUWDAIZTNYPLC-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . The molecular structures of all indole derivatives contain an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described . The process involves the formation of N–H ketimine species followed by a Cu (OAc)2-catalyzed reaction to form the N–N bond .


Molecular Structure Analysis

The molecular structure of indole derivatives, including “2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride”, contains an indole ring, joined to an amino (NH2) group via an ethyl (−CH2–CH2−) sidechain . In substituted tryptamines, the indole ring, sidechain, and/or amino group are modified by substituting another group for one of the hydrogen (H) atoms .


Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .


Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are aromatic due to the presence of 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and have been used in the treatment of cancer cells . They have shown various biologically vital properties, which makes them a promising area of research in cancer treatment .

Antimicrobial Applications

Indole derivatives have also shown potential in combating various types of microbes . This makes them a valuable resource in the development of new antimicrobial drugs .

Treatment of Various Disorders

The compound has been used in the treatment of different types of disorders in the human body . This broad application makes it a versatile compound in medical research .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules in natural products .

Skeletal Editing of Organic Molecules

The compound EN300-7463419 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . They have been used in the development of drugs to combat various viruses .

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . This makes them a potential resource in the development of new anti-inflammatory drugs .

Antioxidant Applications

Indole derivatives have also shown antioxidant properties . This makes them a potential resource in the development of new antioxidant drugs .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride, also known as EN300-7463419, is the NMDA receptor . This receptor plays a crucial role in the central nervous system, particularly in processes such as learning and memory.

Mode of Action

EN300-7463419 interacts with its target, the NMDA receptor, in a voltage-dependent manner . This means that the compound’s interaction with the receptor is influenced by the electrical potential across the cell membrane. The exact nature of this interaction and the resulting changes are currently under investigation.

properties

IUPAC Name

2-(4-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUWDAIZTNYPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride

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